2-Iodo-5'-ethylcarboxamidoadenosine is a chemical compound that belongs to the family of adenosine derivatives. It is characterized by the presence of an iodine atom at the 2-position and an ethylcarboxamido group at the 5'-position of the adenosine structure. This compound has garnered attention in pharmaceutical research due to its potential roles as an agonist for adenosine receptors, particularly the A2A subtype, which is implicated in various biological processes including inflammation and cancer progression.
The compound is classified as a purine nucleoside derivative. It is synthesized from adenosine through various chemical modifications. Its molecular formula is with a molecular weight of approximately 368.19 g/mol. The compound is often studied in the context of medicinal chemistry and pharmacology, especially for its interactions with adenosine receptors .
The synthesis of 2-Iodo-5'-ethylcarboxamidoadenosine typically involves several key steps:
These methods may vary based on specific laboratory protocols, but palladium-catalyzed cross-coupling reactions have been noted for their efficiency in synthesizing similar derivatives .
The molecular structure of 2-Iodo-5'-ethylcarboxamidoadenosine can be represented as follows:
The structural features include:
The presence of these functional groups significantly influences its biological activity and receptor binding properties .
2-Iodo-5'-ethylcarboxamidoadenosine participates in various chemical reactions that are crucial for its functionality:
The mechanism of action of 2-Iodo-5'-ethylcarboxamidoadenosine primarily involves its interaction with adenosine receptors:
These properties are essential for understanding how the compound behaves under different conditions and how it can be effectively utilized in research and therapeutic contexts .
2-Iodo-5'-ethylcarboxamidoadenosine has several scientific applications:
Convergent synthetic strategies prioritize modular assembly, enabling efficient access to 2-substituted adenosine derivatives. These routes leverage late-stage functionalization of a pre-formed purine core, significantly improving flexibility for structural diversification.
The Vorbrüggen glycosylation reaction is pivotal for constructing the N9-glycosidic bond in purine nucleosides. In the convergent synthesis of 2-Iodo-5′-ethylcarboxamidoadenosine (2-IodoNECA), microwave irradiation drastically enhances this step. Coupling 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose with 6-chloro-2-iodopurine under microwave conditions (e.g., 150°C, 15 min) using a Lewis acid catalyst (TMSOTf or SnCl₄) yields the protected β-riboside 6 with >90% anomeric selectivity. This method reduces reaction times from hours to minutes and suppresses side products, achieving isolated yields of 70–80% [4]. Subsequent 5′-carboxamide introduction via ethylamine amidation completes the core structure of 2-IodoNECA.
2-IodoNECA (CAS 141018-29-3) serves as the pivotal intermediate for generating pharmacologically active 2-alkynyladenosines. Its electron-deficient C2-iodo group facilitates Pd⁰-catalyzed cross-coupling, while the 5′-ethylcarboxamide mimics endogenous adenosine's binding motif. Key applications include:
Linear approaches offer stepwise control from inexpensive guanosine, albeit with increased step count. Optimization focuses on regioselective modifications at purine C2 and C6 positions.
Conventional 6-amination of guanosine derivatives faces challenges with competing O⁶-alkylation. A regioselective Mitsunobu amination circumvents this: treatment of 2-iodoguanosine with DIAD/PPh₃ and phthalimide affords N9-protected 6-phthalimido intermediate. Hydrazinolysis then cleanly yields 6-amino-2-iodopurine riboside. This method achieves >85% yield and eliminates purification of O⁶-byproducts, significantly improving throughput for 2-IodoNECA precursors [4].
The diazotization-iodination sequence is critical for installing C2-iodo groups. 2-Amino-6-chloropurine undergoes diazotization with isoamyl nitrite/iodine (CuI catalyst), yielding 6-chloro-2-iodopurine in 73% isolated yield. Key advantages include:
Table 1: Comparative Efficiency of Synthetic Routes to 2-IodoNECA
Synthetic Approach | Key Steps | Overall Yield (%) | Advantages | |
---|---|---|---|---|
Convergent (Microwave) | Vorbrüggen coupling → 5′-amide formation → C6 amination | 20% (5 steps) | Shorter route, high anomeric control | |
Linear (Guanosine) | Guanosine protection → C2 iodination → C6 amination → 5′-oxidation/amidation | 30% (8 steps) | Inexpensive starting material, scalable | |
Literature Reference | 9-step sequence | 15% | Benchmark for improvement | [4] |
Catalytic methods enable rapid diversification of 2-IodoNECA into bioactive analogues, with Sonogashira coupling being most prominent.
Palladium/copper co-catalysis (Pd(PPh₃)₂Cl₂/CuI) mediates coupling between 2-IodoNECA and terminal alkynes. Optimized conditions use triethylamine/DMF (1:1) at 60°C, achieving near-quantitative conversion in 2–4 hours. Applications include:
Beyond Sonogashira, ligand-optimized Pd catalysis enables couplings with sensitive alkynes. Employing Pd₂(dba)₃/XPhos in THF facilitates reactions with functionalized alkynes (e.g., propargyl amines, hydroxyalkynes), preserving base-sensitive 5′-carboxamide groups. Yields exceed 80% even with polar substrates, demonstrating broad functional group tolerance [1] [4]. Solvent selection is critical: aqueous mixtures degrade 2-IodoNECA, while anhydrous DMF or THF ensures stability.
Table 2: Sonogashira Coupling Products from 2-IodoNECA
Product | Alkyne Reactant | Conditions | Yield (%) | Primary Application | |
---|---|---|---|---|---|
HENECA | Hex-1-yne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N/DMF, 60°C, 2h | 92 | A₂A adenosine receptor agonist | |
PHPNECA | (±)-1-Hydroxy-4-phenylbut-3-yne-2-one | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), iPr₂NH/DMF, 50°C, 4h | 85 | Selective A₂A agonist | |
ATL-146e | (4-Carboxyphenyl)ethylacetylene | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), Et₃N/MeCN, 70°C, 3h | 88 | Pharmacologic stress agent (Phase III) | [4] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8